![molecular formula C17H13F3N2O3S B2784104 4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-39-9](/img/structure/B2784104.png)
4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
The compound is a derivative of thieno[3,2-b]pyridine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). The trifluoromethyl group (-CF3) and the phenyl group attached to the nitrogen atom suggest that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-b]pyridine ring, a trifluoromethyl group, and an amide group. The presence of these functional groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could influence its behavior in biological systems .Scientific Research Applications
Pharmaceutical Research
This compound, due to its structural similarity to indole derivatives, may have significant potential in pharmaceutical research. Indole derivatives are known for their wide range of biological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . The trifluoromethyl group in particular could enhance the bioactivity of this compound, making it a valuable candidate for drug development.
Future Directions
properties
IUPAC Name |
4-ethyl-7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-2-22-11-6-7-26-14(11)13(23)12(16(22)25)15(24)21-10-5-3-4-9(8-10)17(18,19)20/h3-8,23H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFKAPCITCUTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide |
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